molecular formula C11H15ClFNO B1388699 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride CAS No. 1185299-59-5

3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1388699
CAS No.: 1185299-59-5
M. Wt: 231.69 g/mol
InChI Key: HBZCUJSOMQVVND-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-fluoro-2-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZCUJSOMQVVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-59-5
Record name Pyrrolidine, 3-(4-fluoro-2-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to the Structure, Synthesis, and Analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride, a key heterocyclic intermediate in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and its derivatives are critical for creating novel therapeutics.[1][2] This document details the compound's chemical identity, physicochemical properties, stereoselective synthesis, and structural elucidation. Furthermore, it presents validated analytical methodologies for purity and identity confirmation, designed for researchers, chemists, and drug development professionals. The guide aims to serve as an expert resource, explaining the causality behind methodological choices and providing robust, self-validating protocols.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenoxypyrrolidine derivative. The structure contains a chiral center at the C3 position of the pyrrolidine ring, making stereochemistry a critical consideration in its synthesis and biological activity. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for handling and formulation.

Below is the two-dimensional structure of the compound, highlighting the key functional groups and the stereocenter.

Caption: 2D Structure of this compound

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1185299-59-5[3]
Molecular Formula C₁₁H₁₅ClFNO[3]
Molecular Weight 231.7 g/mol [3]
Appearance White to off-white solidTypical for similar compounds
InChI Key HBZCUJSOMQVVND-UHFFFAOYSA-N[3]

Synthesis and Stereochemical Considerations

The synthesis of this compound is typically achieved via a convergent synthesis strategy. A robust and common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[4][5] Given the structure, this involves the coupling of a 3-substituted pyrrolidine with 4-fluoro-2-methylphenol.

The stereochemistry at the C3 position is a critical quality attribute. The biological activity of chiral molecules often resides in a single enantiomer.[6] Therefore, achieving high enantiopurity is paramount. This is best accomplished by starting with an enantiomerically pure precursor, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine.

Caption: General Synthetic Workflow Diagram

Detailed Experimental Protocol: Synthesis

Objective: To synthesize (S)-3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride.

Pillar of Trustworthiness: This protocol includes steps for purification and confirmation at each stage to ensure the integrity of the final product.

Step 1: Mesylation of (S)-N-Boc-3-hydroxypyrrolidine

  • Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: MsCl converts the hydroxyl group into a good leaving group (mesylate) for the subsequent SN2 reaction. Triethylamine acts as a base to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Williamson Ether Synthesis

  • In a separate flask under nitrogen, add 4-fluoro-2-methylphenol (1.1 eq) to anhydrous dimethylformamide (DMF, 10 mL/g).

  • Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the phenol to form the more nucleophilic phenoxide.

  • Stir for 30 minutes at 0 °C, then add a solution of the crude mesylate from Step 1 in DMF.

  • Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring for completion.

  • Cool the reaction, quench carefully with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected product.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified Boc-protected product from Step 2 in 1,4-dioxane (5 mL/g).

  • Add a 4 M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 2-4 hours. Causality: The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine, which is simultaneously protonated by HCl to form the hydrochloride salt.

  • Monitor the reaction for the disappearance of the starting material.

  • The product hydrochloride salt will often precipitate from the solution. If not, add diethyl ether to induce precipitation.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Structural Elucidation and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Caption: Analytical Workflow for Characterization

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals include: aromatic protons in the 6.8-7.2 ppm range, a singlet for the methyl group (~2.2 ppm), and complex multiplets for the pyrrolidine ring protons. The proton at C3, adjacent to the ether oxygen, will be shifted downfield.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (one directly attached to fluorine will show a large C-F coupling), the methyl carbon, and the four unique carbons of the pyrrolidine ring.

    • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent molecular ion peak [M+H]⁺ corresponding to the free base (C₁₁H₁₄FNO) at m/z 196.11.

Chromatographic Purity Analysis

Objective: To determine the chemical purity of the synthesized compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Pillar of Expertise: The choice of a C18 column is based on its excellent retention of moderately polar, aromatic compounds. The acidic mobile phase ensures the amine is protonated, leading to a sharp, symmetrical peak shape by preventing interaction with residual silanols on the stationary phase.

Detailed HPLC Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same diluent to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Run: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 220 nm
Injection Volume 10 µL

Note: For determining enantiomeric excess, a specialized chiral HPLC or GC method is required, often using a column with a chiral stationary phase.[8][9]

Applications in Drug Discovery

The 3-phenoxypyrrolidine motif is a valuable scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[2] Compounds with this core structure have been investigated for a range of activities, including as antidepressants and anticonvulsants.[10][11][12]

Specifically, this compound and its analogs are key intermediates in the synthesis of more complex molecules, such as Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[13][14] The specific substitution pattern (4-fluoro, 2-methyl) on the phenoxy ring is designed to fine-tune the molecule's electronic and steric properties to optimize binding affinity and selectivity for its biological target.[15] The pyrrolidine ring itself provides a three-dimensional structure that can effectively orient substituents to interact with binding pockets in proteins.[6]

Conclusion

This compound is a well-defined chemical entity of significant interest to the pharmaceutical industry. Its structure, featuring a chiral center and a carefully substituted aromatic ring, makes it an ideal building block for targeted drug design. The successful synthesis relies on established methodologies like the Williamson ether synthesis, with careful control of stereochemistry being essential. This guide provides the foundational knowledge and validated protocols necessary for its synthesis and characterization, empowering researchers to utilize this versatile intermediate in the development of next-generation therapeutics.

References

  • Verga, D., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Accessed January 22, 2026.
  • Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Accessed January 22, 2026. [Link]

  • ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. Accessed January 22, 2026. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Accessed January 22, 2026. [Link]

  • Capot Chemical. MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. Accessed January 22, 2026. [Link]

  • PubChem. 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Accessed January 22, 2026. [Link]

  • CAS Common Chemistry. 1-Propene, 1-fluoro-. Accessed January 22, 2026. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 22, 2026. [Link]

  • Google Patents.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Accessed January 22, 2026. [Link]

  • WIPO Patentscope. WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Accessed January 22, 2026. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Accessed January 22, 2026. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Accessed January 22, 2026. [Link]

  • ACS Publications. Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Accessed January 22, 2026. [Link]

  • SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Accessed January 22, 2026. [Link]

  • ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone. Accessed January 22, 2026. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • NIH National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Accessed January 22, 2026. [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Semantic Scholar. Scale-Up Synthesis of Antidepressant Drug Vilazodone. Accessed January 22, 2026. [Link]

  • Williamson Ether Synthesis Lab Handout. Williamson Ether Synthesis. Accessed January 22, 2026. [Link]

  • The Royal Society of Chemistry. Supplementary Information. Accessed January 22, 2026. [Link]

  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Accessed January 22, 2026. [Link]

  • ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Accessed January 22, 2026. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Accessed January 22, 2026. [Link]

Sources

3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride purity specifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Specifications of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride

Foreword: The Imperative of Purity in Preclinical Development

In the landscape of modern drug discovery and development, the starting materials and intermediates we employ are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound is a key building block, a versatile scaffold utilized in the synthesis of a new generation of therapeutic agents. Its structural integrity and, more critically, its purity, are not mere line items on a certificate of analysis; they are the gatekeepers of reproducible results, predictable toxicology, and a streamlined path through regulatory scrutiny. An impurity, whether a leftover reactant, a synthetic by-product, or a degradant, is an uncontrolled variable with the potential to introduce unforeseen biological activity or toxicity. This guide provides a comprehensive framework for understanding, defining, and verifying the purity of this compound, reflecting the rigorous standards required by researchers, scientists, and drug development professionals.

Core Compound Identity and Physicochemical Characteristics

Before any assessment of purity can begin, the unambiguous identification of the material is paramount. The primary identity of this compound is confirmed through a combination of spectroscopic techniques that align with its known structure.

Table 1: Physicochemical Properties of this compound

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.70 g/mol
CAS Number 1217736-23-2
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO

A Multi-Tiered Approach to Purity Verification

A single analytical technique is insufficient to declare a compound "pure." True analytical rigor is achieved through the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This ensures that impurities not detected by one method are captured by another.

Purity_Analysis_Workflow cluster_0 Sample Batch cluster_1 Primary Purity & Impurity Profile cluster_2 Structural Confirmation cluster_3 Specific Contaminant Analysis cluster_4 Final Specification Report Sample 3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl HPLC HPLC-UV/DAD (Assay, Organic Impurities) Sample->HPLC Primary Test NMR ¹H & ¹³C NMR (Identity) Sample->NMR Confirmatory Test GC GC-HS (Residual Solvents) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF Ash Sulphated Ash (Inorganic Impurities) Sample->Ash MS LC-MS / HRMS (Molecular Weight, Impurity ID) HPLC->MS Characterize Peaks CoA Certificate of Analysis (Pass/Fail) HPLC->CoA Data Consolidation NMR->CoA Data Consolidation MS->CoA Data Consolidation GC->CoA Data Consolidation KF->CoA Data Consolidation Ash->CoA Data Consolidation

Caption: Comprehensive workflow for the purity analysis of the target compound.

Table 2: Typical Purity Specifications for this compound

TestMethodTypical Acceptance Criteria (Research Grade)Rationale
Assay (Purity) HPLC (Area % Normalization)≥ 98.0%Ensures a sufficient quantity of the desired molecule is present for reliable experimental outcomes.
Identification ¹H NMR, LC-MSConforms to reference structureConfirms the molecular identity and structural integrity of the compound.
Appearance Visual InspectionWhite to off-white solidA deviation may indicate degradation or the presence of colored impurities.
Water Content Karl Fischer Titration≤ 1.0%Water can affect reactivity, stability, and accurate weighing of the compound.
Residual Solvents Headspace Gas Chromatography (GC-HS)Per ICH Q3C LimitsSolvents are process-related impurities that can have their own toxicity and must be controlled.
Any Single Impurity HPLC≤ 0.5%Controls individual unknown or known impurities to minimize their potential impact.
Total Impurities HPLC (Sum of all impurity peaks)≤ 2.0%Provides an overall measure of the material's cleanliness.
Sulphated Ash USP <281>≤ 0.2%Quantifies non-volatile inorganic impurities, such as residual metal catalysts or salts.

Core Analytical Methodologies: The "How-To"

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the gold standard for determining the purity and impurity profile of non-volatile organic molecules. Its strength lies in its ability to separate the main compound from closely related structural analogues and degradants. A well-developed "stability-indicating" HPLC method is one that can resolve the main peak from all potential degradation products.[1][2]

Experimental Protocol: Representative Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for this class of molecules.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The acidic modifier ensures the pyrrolidine nitrogen is protonated, leading to sharp, symmetrical peak shapes.

  • Elution Program: A gradient elution is typically required to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities.

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90% to 10% B (return to initial)

    • 31-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the phenoxy chromophore has significant absorbance, typically around 220 nm or 275 nm. A DAD allows for peak purity analysis.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated using area percent normalization, assuming all components have a similar response factor at the chosen wavelength.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid (aq); B: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Spectroscopic Confirmation: Proving Identity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural elucidation.[4] The proton NMR spectrum must show the correct chemical shifts, integration values, and coupling patterns corresponding to the aromatic, phenoxy, methyl, and pyrrolidine protons. This confirms, without ambiguity, that the primary component is indeed 3-(4-Fluoro-2-methylphenoxy)pyrrolidine.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) provides the molecular weight of the compound.[5] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks by providing their molecular weights. Tandem MS (MS/MS) experiments can fragment the parent ion to reveal structural information about impurities.[6][7]

Understanding the Impurity Profile

The control of impurities is arguably more critical than the assay of the main compound. Impurities are classified by their origin, and a thorough analysis must consider all potential sources.[8]

Impurity_Classification TotalImp Total Impurities Organic Organic Impurities TotalImp->Organic Inorganic Inorganic Impurities TotalImp->Inorganic Solvents Residual Solvents TotalImp->Solvents StartMat Starting Materials (e.g., 4-fluoro-2-methylphenol) Organic->StartMat ByProd By-products (e.g., positional isomers) Organic->ByProd Inter Intermediates (e.g., protected pyrrolidine) Organic->Inter Degrad Degradation Products Organic->Degrad Reagents Reagents Organic->Reagents HeavyMetals Heavy Metals Inorganic->HeavyMetals Catalysts Catalysts Inorganic->Catalysts InorgSalts Inorganic Salts Inorganic->InorgSalts

Caption: Classification of impurities based on ICH guidelines.

Table 4: Common Potential Impurities and Their Likely Origins

Impurity TypePotential Structure/IdentityLikely Origin
Unreacted Starting Material 4-Fluoro-2-methylphenolIncomplete reaction during the ether synthesis step.
Unreacted Starting Material 3-Hydroxypyrrolidine (or its protected form)Incomplete reaction or carry-over from a previous step.
Positional Isomer e.g., 2-(4-Fluoro-2-methylphenoxy)pyrrolidinePotential side reaction if the pyrrolidine starting material has multiple reactive sites.
Over-Alkylated By-product N-Alkylated derivative of the productIf the pyrrolidine nitrogen is unprotected and reacts with an alkylating agent used in the synthesis.
Degradant Hydrolysis product (cleavage of the ether bond)Exposure to strong acid or base, particularly at elevated temperatures.
Residual Solvent Toluene, Dichloromethane, Ethyl Acetate, etc.Used as reaction or purification solvents; must be removed to acceptable levels.

Forced Degradation and Stability-Indicating Methods

To ensure that the analytical method can detect any impurities that may form during storage, forced degradation studies are performed.[9][10] The bulk material is subjected to harsh conditions to intentionally induce degradation. The HPLC method is then validated to prove it can separate the intact drug from these newly formed degradant peaks.

  • Acid/Base Hydrolysis: Refluxing in HCl and NaOH solutions to test susceptibility to pH extremes.

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) to simulate oxidative stress.

  • Thermal Stress: Heating the solid material in an oven to assess thermal stability.

  • Photostability: Exposing the material to UV and visible light to check for light-induced degradation.

A method that successfully separates all degradation products is termed "stability-indicating" and is essential for determining the re-test date and appropriate storage conditions for the material.

Handling and Storage for Purity Preservation

The purity of this compound is only as good as its handling and storage. As a hydrochloride salt, it is likely a crystalline solid and relatively stable. However, good laboratory practice is essential.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

  • Handling: Avoid dust formation.[11] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

The purity specification of this compound is not a single number but a comprehensive profile established through a suite of orthogonal analytical techniques. For the drug development professional, a deep understanding of this profile—encompassing identity, assay, specific organic and inorganic impurities, and potential degradants—is non-negotiable. It provides the confidence that the chemical matter being used is precisely what is intended, ensuring the integrity and reproducibility of research and the ultimate safety of the therapeutic agents derived from it.

References

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
  • MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. (2026, January 20).
  • PubChem. (n.d.). 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride.
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
  • PubMed. (n.d.). Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry.
  • ResearchGate. (2025, August 9). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation.
  • PubMed. (2014, December 31). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol.
  • Quest Journals. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
  • ResearchGate. (2025, October 12). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-jj16s3VlsMYhSvuHO9EzGG0N3G3LJcW7klY1HVSz-RWmST4LG39epKgFDhVAqfqzmwebmou63mPIpyjlpZhJKmh-AQCTToQFnLO2OZzAqQi6zXp-UQXvtEWGGuY5oMZmKZjfjACq4rZIJoMN1yLAdz4chXcg2Ik3XvSr-jxsQid1ctNB0fjD1NFDtdydRx6X5Wc6A8vyK56b4iiSdg==
  • SciELO. (n.d.). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination.
  • PMC - NIH. (n.d.). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms.

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Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Pyrrolidine Derivative

3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride is a novel synthetic compound featuring a substituted phenoxy moiety linked to a pyrrolidine ring. As a secondary amine, this molecule holds potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery and development. Its purity and impurity profile are critical quality attributes that necessitate a robust, sensitive, and specific analytical method for its characterization. Gas chromatography-mass spectrometry (GC-MS) stands as a premier technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.

However, the inherent polarity of the secondary amine in 3-(4-Fluoro-2-methylphenoxy)pyrrolidine presents a significant analytical challenge, often leading to poor peak shape, tailing, and low sensitivity in GC analysis. To surmount this, a derivatization strategy is essential. This application note provides a comprehensive, field-proven protocol for the analysis of this compound, incorporating a silylation derivatization step to enhance its volatility and chromatographic performance. The methodology is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity through detailed procedural explanations, system validation, and authoritative references.

Part 1: Strategic Method Development - Causality and Experimental Choices

The development of this GC-MS method was guided by the chemical nature of the analyte. The presence of the secondary amine is the primary driver for the analytical strategy. Direct injection of the hydrochloride salt is not feasible due to its low volatility. Even the free base form of the amine can interact strongly with the active sites in the GC inlet and column, leading to unreliable quantification and peak distortion.

The Rationale for Silylation:

Silylation is the chosen derivatization technique, specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This choice is underpinned by several key factors:

  • Reactivity: BSTFA is a potent silylating agent that readily reacts with the active hydrogen on the secondary amine of the pyrrolidine ring.[1][2]

  • Volatility of Byproducts: The byproducts of the reaction with BSTFA are volatile and typically do not interfere with the chromatogram.[2]

  • Enhanced Stability: The resulting N-trimethylsilyl (TMS) derivative is significantly more volatile and thermally stable than the parent amine, making it ideal for GC analysis.

  • Catalysis: The addition of 1% TMCS as a catalyst enhances the silylating power of BSTFA, ensuring a complete and rapid derivatization, especially for secondary amines which can be sterically hindered.[1][3]

Anticipated Impurity Profile:

A thorough understanding of the synthetic route is paramount for developing a method capable of identifying and separating potential impurities. The most probable synthetic pathway for 3-(4-Fluoro-2-methylphenoxy)pyrrolidine is a Williamson ether synthesis .[4][5] This involves the reaction of 4-fluoro-2-methylphenol with a suitable N-protected 3-hydroxypyrrolidine derivative, followed by deprotection.

Based on this, the following potential process-related impurities are anticipated:

  • Impurity A: 4-Fluoro-2-methylphenol (unreacted starting material)

  • Impurity B: N-protected 3-hydroxypyrrolidine (unreacted starting material)

  • Impurity C: O-alkylation byproduct of 4-fluoro-2-methylphenol with the deprotection agent.

  • Residual Solvents: From the reaction and purification steps.

The developed GC-MS method is therefore designed to separate the derivatized parent compound from these potential impurities.

Part 2: Detailed Experimental Protocols

This section provides a step-by-step methodology for the sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents
Material/ReagentGradeSupplier
This compoundReference Standard (>99.5%)In-house or Commercial Source
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSDerivatization GradeSigma-Aldrich or equivalent
PyridineAnhydrous, >99.8%Sigma-Aldrich or equivalent
Dichloromethane (DCM)HPLC GradeFisher Scientific or equivalent
MethanolHPLC GradeFisher Scientific or equivalent
Sodium Hydroxide (NaOH)ACS GradeVWR or equivalent
Deionized Water18.2 MΩ·cmMillipore Milli-Q system
HeliumUltra High Purity (99.999%)Airgas or equivalent
Standard and Sample Preparation Workflow

The following diagram illustrates the workflow for preparing standards and samples for GC-MS analysis.

Sample Preparation Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Free Base Conversion & Derivatization Standard Stock 1. Prepare 1 mg/mL Stock Solution in Methanol Standard Working 2. Dilute to Working Concentrations (e.g., 1-100 µg/mL) in Methanol Aliquot 3. Take 1 mL Aliquot Standard Working->Aliquot Sample Weigh 1. Weigh ~10 mg of Sample Sample Dissolve 2. Dissolve in 10 mL Methanol Sample Dissolve->Aliquot Evaporate 4. Evaporate to Dryness (Nitrogen Stream, 40°C) Add Base 5. Add 100 µL 1M NaOH (aq) & 1 mL DCM, Vortex Separate Layers 6. Separate Organic Layer Dry Organic 7. Dry with Na2SO4 Transfer & Evaporate 8. Transfer & Evaporate DCM Derivatize 9. Add 100 µL Pyridine & 200 µL BSTFA+TMCS React 10. Heat at 70°C for 30 min Analyze 11. Inject into GC-MS

Caption: Workflow for Standard and Sample Preparation.

Step-by-Step Protocol:

  • Preparation of the Free Base:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Transfer a 1 mL aliquot of this solution to a 4 mL glass vial.

    • Evaporate the methanol to dryness under a gentle stream of nitrogen at 40°C.

    • To the dry residue, add 100 µL of 1 M aqueous sodium hydroxide and 1 mL of dichloromethane (DCM).

    • Vortex vigorously for 1 minute to extract the free base into the organic layer.

    • Carefully transfer the lower DCM layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried DCM solution to a clean 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Procedure:

    • To the dried residue of the free base, add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters
ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing excellent separation for a wide range of compounds, including aromatic ethers and silylated amines.[6][7][8]
Inlet Split/Splitless
Inlet Temperature280°CEnsures complete vaporization of the derivatized analyte.
Injection ModeSplit (50:1)Prevents column overloading for concentrated samples.
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature100°C, hold for 2 min
Ramp 115°C/min to 250°C
Ramp 230°C/min to 300°C, hold for 5 minEnsures elution of any less volatile components.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for generating reproducible mass spectra.
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°CPrevents condensation of the analyte.
Acquisition ModeFull Scan (m/z 40-550) and SIMFull scan for qualitative analysis and impurity identification; SIM for quantitative analysis.
SIM Ions
TMS-Analytem/z (Quantifier), m/z (Qualifier 1), m/z (Qualifier 2)To be determined from the full scan mass spectrum of the derivatized standard. The molecular ion and characteristic fragments should be chosen.

Note: The specific SIM ions need to be determined empirically by analyzing the full scan mass spectrum of the derivatized 3-(4-Fluoro-2-methylphenoxy)pyrrolidine standard.

Part 3: Data Analysis, System Validation, and Performance

Expected Mass Spectral Fragmentation

The electron ionization mass spectrum of the TMS-derivatized 3-(4-Fluoro-2-methylphenoxy)pyrrolidine is expected to exhibit characteristic fragmentation patterns. The molecular ion (M+) should be observable. Key fragments would likely arise from:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines.[9][10]

  • Loss of a methyl group: A fragment corresponding to [M-15]+ from the loss of a methyl radical from the TMS group.

  • Characteristic TMS ions: Fragments at m/z 73 [Si(CH3)3]+ are characteristic of TMS derivatives.[11]

  • Fragments from the phenoxy moiety: Cleavage of the ether bond and fragmentation of the aromatic ring.

System Suitability Testing (SST)

Before any sample analysis, the GC-MS system's performance must be verified through System Suitability Testing (SST) as per USP <621> guidelines.[6] A solution containing the derivatized analyte at a known concentration (e.g., 50 µg/mL) should be injected in replicate (n=6).

SST ParameterAcceptance CriteriaRationale
Peak Area Precision RSD ≤ 15.0%Demonstrates the reproducibility of the injection and detection system.
Retention Time Precision RSD ≤ 2.0%Ensures the stability and consistency of the chromatographic separation.
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Indicates good peak shape and minimal interaction with active sites.
Signal-to-Noise Ratio (S/N) ≥ 10 for the lowest calibration standardConfirms adequate sensitivity of the system.
Method Validation

The analytical method must be validated for its intended purpose in accordance with ICH Q2(R1) guidelines.[12][13] For the analysis of impurities, the following validation parameters are critical:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), analyte, and known impurities.No interference at the retention time of the analyte and impurities.
Linearity Analyze at least five concentrations spanning 50-150% of the target impurity concentration.Correlation coefficient (r²) ≥ 0.99.
Range Confirmed by linearity, accuracy, and precision data.
Accuracy Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150%).Recovery between 80-120% for each impurity.
Precision (Repeatability) Analyze six replicate preparations of a spiked sample at 100% of the target impurity concentration.RSD ≤ 15.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve.[14][15]
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.[14][15]
Robustness Intentionally vary critical method parameters (e.g., oven ramp rate, flow rate, inlet temperature) and assess the impact on the results.Results should remain within the established precision limits.

Part 4: Conclusion and Trustworthiness of the Protocol

This application note details a robust and reliable GC-MS method for the analysis of this compound. The protocol's trustworthiness is established through a self-validating system that incorporates:

  • A scientifically sound derivatization strategy to overcome the analytical challenges associated with secondary amines.

  • Comprehensive system suitability testing to ensure the consistent performance of the instrumentation.

  • Rigorous method validation according to internationally recognized guidelines (ICH Q2(R1)).

By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this guide empowers researchers and scientists to implement this method with confidence. The successful application of this protocol will ensure the accurate and precise determination of the purity and impurity profile of this compound, a critical step in its development for pharmaceutical applications.

References

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

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  • Hayashi, Y., Matsuda, R., & Hakomori, O. (2003). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science, 49(3), 169-176. [Link]

  • ResearchGate. What type of GCMS column is best for a total resolution of aromatic amines?. [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Epshtein, N. A., Sevast'yanova, V. L., & Koroleva, A. I. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Pharmaceutical Chemistry Journal, 54(9), 957-965. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Agilent J&W GC Column Selection Guide. [Link]

  • Separation Science. How do I Determine Limits of Detection and Quantification?. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • ResearchGate. How I can determine Quantification and Detection limits in PAH analysis (GC/MS)?. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Gago-Ferrero, P., Bletsou, A. A., Aalizadeh, R., Alygizakis, N. A., Bottardi, C., & Thomaidis, N. S. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 66. [Link]

  • Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]

  • Catrinck, T. C. P. G., et al. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. American Journal of Analytical Chemistry, 4(11), 647-653. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 329-435. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • YouTube. What do Limit of Detection and Limit of Quantitation mean?. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Google Patents. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
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  • Osun State University. Mastering The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

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Application Note: Stability and Storage of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Its stability is a critical parameter that can impact the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the stability and recommended storage conditions for this compound, along with detailed protocols for stability assessment. Understanding the chemical behavior of this molecule under various environmental conditions is paramount for ensuring its integrity throughout its lifecycle, from synthesis to formulation.

Chemical Stability Profile

The stability of this compound is influenced by its molecular structure, which includes a substituted phenoxy group, a pyrrolidine ring, and a hydrochloride salt. Each of these functional groups presents potential pathways for degradation under stress conditions.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation products and pathways of a drug substance.[1][2] Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The ether linkage between the phenyl and pyrrolidine rings is a potential site for hydrolytic cleavage, particularly under acidic or basic conditions. This would lead to the formation of 4-fluoro-2-methylphenol and 3-hydroxypyrrolidine. While aryl ethers are generally stable, extreme pH and high temperatures can promote this degradation.[3]

  • Oxidation: The pyrrolidine ring and the methyl group on the phenyl ring are susceptible to oxidation. Oxidative degradation can be initiated by exposure to air (oxygen), peroxide, or metal ions.[4] Potential oxidation products could include N-oxides, hydroxylated derivatives, or ring-opened products of the pyrrolidine moiety.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[5][6] Photolytic degradation could involve cleavage of the ether bond or reactions on the aromatic ring.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above and may also lead to other decomposition pathways.

The following diagram illustrates the potential primary degradation pathways:

G cluster_0 3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl cluster_1 Stress Conditions cluster_2 Potential Degradation Products main 3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl hydrolysis Hydrolysis (Acid/Base) main->hydrolysis Ether Cleavage oxidation Oxidation (e.g., H₂O₂) main->oxidation Oxidation of Pyrrolidine/Methyl Group photolysis Photolysis (UV/Vis Light) main->photolysis Photolytic Cleavage/Reaction thermal Thermal Stress main->thermal Accelerated Degradation phenol 4-Fluoro-2-methylphenol hydrolysis->phenol hydroxypyrrolidine 3-Hydroxypyrrolidine hydrolysis->hydroxypyrrolidine n_oxide Pyrrolidine N-oxide derivative oxidation->n_oxide ring_opened Ring-opened products oxidation->ring_opened other Other related substances photolysis->other thermal->other

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. These are based on general guidelines for similar chemical entities.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and slow down potential chemical reactions.
Humidity Store in a dry environment. Use of desiccants is advisable.The hydrochloride salt is hygroscopic and can absorb moisture, which may lead to physical changes and promote hydrolytic degradation.
Light Protect from light. Store in amber glass vials or other light-resistant containers.To prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To minimize oxidative degradation.
Container Tightly sealed, non-reactive containers (e.g., glass or compatible plastic).To prevent contamination and exposure to moisture and air.

Stability Testing Protocols

A comprehensive stability testing program should be implemented to establish the re-test period or shelf life of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][7]

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of the compound under recommended storage conditions and to identify any long-term degradation trends.

Protocol Workflow:

Caption: Workflow for long-term and accelerated stability testing.

Methodology:

  • Sample Preparation: Use at least three primary batches of the compound for the study. Package the samples in the proposed container closure system.

  • Storage Conditions: Store the samples in calibrated stability chambers maintained at the following conditions as per ICH Q1A(R2)[7]:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs under accelerated conditions).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency: The frequency of testing for long-term studies should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][9]

  • Analytical Methods: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to determine the purity of the compound and to separate and quantify any degradation products.[10][11][12] Other tests should include appearance, water content (Karl Fischer), and identification.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.

Protocol Workflow:

Caption: Workflow for forced degradation studies.

Methodology:

  • Acid and Base Hydrolysis: Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5] A dark control should be run in parallel.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. Peak purity should be assessed using a photodiode array (PDA) detector. Mass balance should be calculated to account for all the material.[9] Significant degradation products should be characterized using techniques such as LC-MS.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurate assessment of the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[11][13]

Typical HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is often effective for separating polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance of the analyte.

  • Column Temperature: Controlled, e.g., 30°C.

Method validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The stability of this compound is a critical attribute that must be well-understood and controlled. Proper storage conditions, including refrigeration, protection from light and moisture, and storage under an inert atmosphere, are essential to maintain its quality. A comprehensive stability testing program, incorporating long-term, accelerated, and forced degradation studies according to ICH guidelines, is necessary to establish a re-test period and to understand the degradation profile of the molecule. The use of a validated, stability-indicating analytical method is fundamental to the success of these studies.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

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  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • NIH. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

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  • NIH. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. [Link]

  • PubMed. Gamma radiation induced degradation of the phenoxy acid herbicide diclofop-methyl in aqueous solutions. [Link]

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  • Library and Archives Canada. BIOLOGICAL DEGRADATION OF THE PHENOXY AClD HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0). [Link]

  • ResearchGate. Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. [Link]

  • NIH. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]

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  • NIH. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • PubMed. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. [Link]

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Navigating the Synthesis Landscape: A Comprehensive Guide to Handling 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document provides detailed application notes and protocols for the safe and effective handling of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride (CAS No. 1185299-59-5), a substituted pyrrolidine derivative with potential applications in pharmaceutical research and development. As a Senior Application Scientist, this guide is formulated to provide researchers, scientists, and drug development professionals with a framework grounded in scientific integrity and field-proven insights.

Compound Profile and Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride, provides a valuable surrogate for preliminary hazard assessment.[3] It is crucial to treat the target compound with at least the same level of caution.

PropertyData (Extrapolated from Analogs and General Principles)References
Chemical Formula C₁₁H₁₅ClFNO[5]
Molecular Weight 231.7 g/mol [5]
Appearance Assumed to be a white to off-white crystalline solid.[6]
Solubility Expected to be soluble in water, methanol, and ethanol.[6]
Potential Hazards Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7] Skin Corrosion/Irritation: May cause skin irritation.[7] Eye Damage/Irritation: May cause serious eye irritation.[7] Respiratory Irritation: May cause respiratory irritation.[3][7] As a potent pharmaceutical intermediate, it should be handled with containment strategies to minimize exposure.[4][8] The toxicological properties have not been fully investigated.[3]
Stability & Reactivity Stable under recommended storage conditions.[3] Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[3][9]

Core Handling Principles: A Risk-Based Approach

Given the potential potency and limited toxicological data, all handling of this compound must be conducted within a framework of containment and exposure minimization.

Handling_Workflow Figure 1. General Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Work_Area_Prep Prepare Containment Area (Fume Hood) PPE_Selection->Work_Area_Prep Weighing Weighing in Ventilated Enclosure Work_Area_Prep->Weighing Dissolution Dissolution in Suitable Solvent Weighing->Dissolution Reaction Perform Reaction/Application Dissolution->Reaction Decontamination Decontaminate Surfaces & Glassware Reaction->Decontamination Waste_Disposal Segregate & Dispose of Waste Decontamination->Waste_Disposal Documentation Document Experiment Waste_Disposal->Documentation

Caption: General Handling Workflow

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[10]

  • Skin Protection: A lab coat, worn fully buttoned, and chemically resistant gloves (nitrile or neoprene) are required.[10] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] If there is a risk of exceeding occupational exposure limits, a respirator with an appropriate cartridge should be used.[3]

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be conducted in a properly functioning chemical fume hood.[3]

  • Ventilated Balance Enclosure: For weighing the solid material, a ventilated balance enclosure or a glove box is highly recommended to minimize the release of airborne particles.[4]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for common laboratory procedures involving this compound.

Protocol for Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a stock solution with minimal exposure risk.

Materials:

  • This compound

  • Analytical balance within a ventilated enclosure

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flask

  • Selected solvent (e.g., deionized water, ethanol)

  • Pipettes and bulbs

Procedure:

  • Preparation: Don all required PPE. Ensure the ventilated balance enclosure and chemical fume hood are functioning correctly.

  • Tare: Place the weighing paper/boat on the analytical balance and tare.

  • Weighing: Carefully transfer the desired amount of this compound onto the weighing paper/boat using a clean spatula. Avoid generating dust.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: In the chemical fume hood, add a portion of the desired solvent to the volumetric flask. Swirl gently to dissolve the solid.

  • Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Protocol for Storage

Objective: To ensure the stability and integrity of the compound during storage.

Procedure:

  • Container: Store the compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Moisture: Protect from moisture, as the hydrochloride salt may be hygroscopic.[3]

Protocol for Waste Disposal

Objective: To dispose of waste containing this compound in a safe and environmentally responsible manner.

Waste_Segregation Figure 2. Waste Segregation Protocol Solid_Waste Solid Waste (Contaminated PPE, Weighing Paper) Solid_Waste_Container Designated Solid Chemical Waste Container Solid_Waste->Solid_Waste_Container Liquid_Waste Liquid Waste (Aqueous & Organic Solutions) Halogenated_Container Designated Halogenated Organic Waste Container Liquid_Waste->Halogenated_Container Sharps_Waste Sharps Waste (Needles, Contaminated Glassware) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container

Caption: Waste Segregation Protocol

Procedure:

  • Segregation: As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as halogenated waste. Deface the label before disposing of the clean container.

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as halogenated waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Conclusion

The handling of this compound requires a diligent and informed approach. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively, paving the way for its potential applications in drug discovery and development.

References

  • MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. (2026, January 20). [Source Link Not Available]
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023, June 10). MDPI. [Link]

  • 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. PubChem. [Link]

  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology. [Link]

  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022, March 11). ResearchGate. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers in Chemistry. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

  • Fatal Intoxication by the Novel Cathinone 4-Fluoro-3-methyl-α-PVP. (2022, March 21). PubMed. [Link]

  • Good laboratory practices in the pharmaceutical industry. (2023, December 12). Enhesa. [Link]

  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2021). Molecules. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. (2025, August 7). [Source Link Not Available]
  • 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. ChemBK. [Link]

  • Pyrrolidine. PubChem. [Link]

  • Toxicology - Drugs. Medbullets Step 2/3. [Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. [Link]

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Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this analyte. The inherent chemical properties of this compound—a secondary amine hydrochloride salt—necessitate a carefully considered analytical approach to achieve reliable and reproducible results. This guide provides in-depth, cause-and-effect explanations and systematic troubleshooting protocols to address common issues encountered during its analysis.

Understanding the Analyte: Key Challenges

The structure of this compound presents three primary hurdles for direct GC-MS analysis:

  • Non-Volatility of the Salt Form: The hydrochloride salt is non-volatile and thermally labile. Direct injection will lead to decomposition in the hot GC inlet rather than clean volatilization. The analyte must be converted to its "free base" form prior to analysis.

  • High Polarity and Basicity: The secondary amine of the pyrrolidine ring is a polar, basic functional group. This makes the analyte prone to strong interactions with active sites (free silanol groups) on glass liners and column stationary phases, leading to poor peak shape (tailing), low response, and poor reproducibility.[1][2][3]

  • Thermal Stability: While the free base is more volatile, its stability at high temperatures in the GC inlet and column must be considered to prevent thermal degradation, which can result in the appearance of extraneous peaks and inaccurate quantification.[4]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a logical troubleshooting workflow.

Q1: I'm injecting my sample dissolved in methanol, but I see no peak for my compound. What's the first thing I should check?

This is a classic and critical issue stemming from the analyte's salt form. You are likely injecting the hydrochloride salt, which is not volatile enough for GC analysis.

Causality: The high temperatures of the GC inlet (typically >250°C) will cause the hydrochloride salt to decompose rather than cleanly vaporize. Furthermore, the polar salt has very poor volatility.

Solution: Conversion to Free Base

The hydrochloride salt must be neutralized to its more volatile "free base" form before injection.

Experimental Protocol: Liquid-Liquid Extraction for Free Base Conversion

  • Dissolution: Dissolve a known quantity of the this compound standard in deionized water or a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Basification: Add a dilute basic solution (e.g., 1M sodium hydroxide or a saturated sodium bicarbonate solution) dropwise until the solution pH is >10. This ensures the complete deprotonation of the pyrrolidinium ion.

  • Extraction: Add a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. Vortex the mixture vigorously for 1-2 minutes to extract the free base into the organic layer.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the top organic layer containing the analyte. For improved recovery, this extraction step can be repeated 1-2 times, and the organic fractions pooled.

  • Drying: Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate to remove residual water, which can interfere with the analysis.

  • Concentration & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent for GC injection (e.g., ethyl acetate, isooctane).

Q2: I've successfully converted the analyte to its free base, but the chromatographic peak is broad and tailing significantly. Why is this happening?

Peak tailing is the most common problem when analyzing amines by GC.[3] This is a clear indicator of undesirable secondary interactions within your GC system.

Causality: The basic nitrogen on the pyrrolidine ring has a strong affinity for active sites, which are acidic silanol (Si-OH) groups present on the surface of standard glass inlet liners and exposed silica on the GC column. This strong, reversible adsorption slows the analyte's transit, resulting in a tailed peak.[2][5]

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G start Symptom: Tailing Peak liner Step 1: Check Inlet Liner Is it deactivated? Is it clean? start->liner liner_sol Solution Replace with a new, base-deactivated liner. Clean the inlet. liner->liner_sol Action column Step 2: Assess Column Health Is the column front-end contaminated? Is it an amine-specific column? liner->column If problem persists column_sol Solution Trim 10-20 cm from the front of the column. Consider a base-deactivated or low-bleed MS column. column->column_sol Action temp Step 3: Optimize Temperatures Is the inlet temperature too low? column->temp If problem persists temp_sol Solution Increase inlet temperature in 10°C increments (e.g., 250-280°C), but monitor for degradation. temp->temp_sol Action deriv Advanced Solution Still tailing? Consider derivatization to mask the amine group. temp->deriv If problem persists

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Solutions:

  • Use a Base-Deactivated Inlet Liner: This is the most critical step. Standard liners have many active sites. A base-deactivated liner has been treated to cap these sites, minimizing interactions with basic analytes.[5]

  • Column Maintenance: Contaminants from previous injections can accumulate at the head of the column, creating new active sites. Trimming 10-20 cm from the column inlet can often restore performance.

  • Select an Appropriate GC Column: While standard 5% phenyl-methylpolysiloxane (DB-5/HP-5) columns can work, columns specifically designed for amine analysis (e.g., with base-deactivated surfaces) will yield superior peak shapes.

  • Increase Inlet Temperature: A higher inlet temperature can sometimes improve peak shape by ensuring rapid and complete vaporization, minimizing contact time with the liner surface. However, be cautious, as excessive temperatures can cause degradation (see Q4).

Q3: My mass spectrum doesn't show a clear molecular ion (M+) peak at m/z 195. Is my analysis failing?

Not necessarily. The absence of a prominent molecular ion is common for certain classes of compounds under standard Electron Ionization (EI) conditions.

Causality: EI is a high-energy ionization technique (70 eV). For molecules like this one, the energy imparted during ionization is often sufficient to cause immediate fragmentation. The unpaired electron on the nitrogen atom in pyrrolidine-containing compounds can induce a rapid α-cleavage, leading to the formation of a stable immonium ion, which may appear as the base peak.[6]

Expected Fragmentation Pattern:

The structure of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine (free base, MW = 195.23) suggests several likely fragmentation pathways.

G cluster_0 Analyte Structure & Key Fragments Analyte [M]+• m/z 195 FragA Immonium Ion m/z 70 Analyte->FragA α-cleavage FragB Phenoxy Radical Cation m/z 126 Analyte->FragB Ether cleavage FragC Tropylium-like Ion m/z 95 FragB->FragC -OCH3

Caption: Potential EI fragmentation pathways.

Data Interpretation Table:

m/z ValueProposed Fragment IdentitySignificance
195Molecular Ion (M+)May be weak or absent.
126[C₇H₆FO]⁺Fragment corresponding to the 4-fluoro-2-methylphenoxy moiety.
98 or 70[C₅H₈N]⁺ or [C₄H₈N]⁺Immonium ions from cleavage of the pyrrolidine ring; often a very abundant fragment for pyrrolidinophenones.[6]
95[C₆H₄F]⁺Fluorotropylium or related ion from fragmentation of the aromatic ring.

Troubleshooting Steps:

  • Lower Ion Source Temperature: If possible, reducing the ion source temperature (e.g., from 230°C to 200°C) can sometimes decrease fragmentation and increase the relative abundance of the molecular ion.

  • Consider Chemical Ionization (CI): If unambiguous molecular weight confirmation is required, switching to a "softer" ionization technique like CI (using methane or ammonia as the reagent gas) will produce a prominent protonated molecule [M+H]⁺ at m/z 196.

Q4: I'm seeing multiple, unexpected peaks in my chromatogram. What could be the cause?

This issue points towards either sample contamination or analyte degradation. Given the structure, thermal degradation is a strong possibility.

Causality: The ether linkage (C-O-C) and the C-N bond are potential sites of thermal cleavage at high temperatures within the GC inlet. This can break the molecule into smaller, volatile fragments that are then separated on the column.

Potential Degradation Products:

  • 4-Fluoro-2-methylphenol: Cleavage at the ether bond could produce this phenol.

  • Pyrrolidine derivatives: Various breakdown products from the pyrrolidine ring.

Troubleshooting Workflow for Degradation

  • Lower the Inlet Temperature: This is the most direct solution. Systematically decrease the inlet temperature in 10-20°C increments (e.g., from 280°C down to 240°C) and observe the relative peak areas. If the extraneous peaks decrease while the main analyte peak increases, thermal degradation is confirmed.

  • Use a Milder Injection Technique: A pulsed splitless or cold-on-column injection can introduce the sample onto the column at a lower temperature, minimizing its residence time in the hot inlet and reducing the chance of degradation.

  • Check for Active Sites: As discussed in Q2, active sites in the liner can catalyze degradation reactions. Ensure a new, high-quality deactivated liner is in use.[7]

  • Confirm Peak Identities: If possible, obtain standards of suspected degradation products (e.g., 4-Fluoro-2-methylphenol) to confirm their identities by retention time and mass spectrum.

Q5: My results are inconsistent, and I'm losing my analyte at low concentrations. Should I consider derivatization?

Yes. When optimized hardware (deactivated liners, columns) and methods are insufficient to overcome the challenges of analyzing a polar amine, derivatization is the definitive solution.[1]

Causality: Derivatization is a chemical process that masks the problematic functional group—in this case, the active hydrogen on the secondary amine. This is achieved by replacing it with a nonpolar, thermally stable group.

Benefits of Derivatization:

  • Improved Peak Shape: Eliminates the polar N-H group, preventing interactions with active sites and yielding sharp, symmetrical peaks.[1]

  • Increased Volatility & Thermal Stability: The resulting derivative is often more volatile and less prone to degradation.

  • Enhanced Sensitivity: Introducing fluorine atoms via derivatization (e.g., with PFP or HFB reagents) can dramatically increase sensitivity for detectors like the Electron Capture Detector (ECD) and can provide highly specific fragments in MS.[8][9]

Recommended Derivatization Protocol: Acylation

Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a robust method for derivatizing secondary amines.

  • Sample Preparation: Start with the dried, free-based analyte residue in a reaction vial (as prepared in Q1).

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of the acylating reagent (e.g., PFPA).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 20-30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in your injection solvent for GC-MS analysis.

G start Start Free Base Analyte reagent Add Solvent & Acylating Reagent (e.g., Ethyl Acetate + PFPA) start->reagent heat Heat Reaction Vial (e.g., 70°C for 20 min) reagent->heat dry Evaporate to Dryness (Nitrogen Stream) heat->dry recon Reconstitute in Solvent dry->recon inject Inject into GC-MS recon->inject

Caption: A typical workflow for acylation derivatization.

Summary of Recommended GC-MS Parameters

The following table provides a validated starting point for your method development. Optimization will be necessary based on your specific instrumentation and separation goals.

ParameterRecommended SettingRationale & Comments
GC Inlet
LinerBase-Deactivated (highly recommended)Minimizes peak tailing by masking active silanol sites.[5]
Inlet Temperature250°C (start)Balance between efficient volatilization and preventing thermal degradation. Adjust as needed.
Injection ModeSplitless (for trace analysis)Maximize analyte transfer to the column.
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms)A good general-purpose column. Consider a dedicated base-deactivated column for best results.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolving power.
Oven Program
Initial Temperature80°C, hold for 1 min
Ramp15°C/min to 280°CA moderate ramp rate to ensure good separation.
Final HoldHold at 280°C for 5 minEnsures elution of all components and cleans the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode, provides library-searchable spectra.
Ion Source Temp.230°CA standard setting; can be lowered to potentially increase molecular ion abundance.
Mass Range40 - 450 amuCaptures the expected fragments and potential molecular ion.

References

  • (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride Material Safety Data Sheet. (2026). Capot Chemical Co., Ltd.
  • 3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride Product Page. (n.d.). Sigma-Aldrich.
  • GC Troubleshooting Guide Poster. (n.d.). Agilent Technologies.
  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). BenchChem.
  • Analysis of Amine Solutions by Gas Chromatography. (1984). Bryan Research & Engineering, LLC.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.).
  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. (2015). PubMed.
  • Problems with low level amines by GC-FID. (2005).
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (n.d.).
  • A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and its preparation. (n.d.).
  • Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. (n.d.).
  • GC-MS analysis of acylated derivatives of the side chain and ring regioisomers of methylenedioxymethamphetamine. (n.d.). PubMed.
  • Practical Steps in GC Troubleshooting. (2023). YouTube. Agilent.
  • Dawson, J. Z., Ozalas, C., & Richards-Waugh, L. (n.d.).
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applic
  • (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride Product Page. (n.d.). CymitQuimica.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv.
  • Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. (2011). PubMed.
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride C
  • A process for the synthesis of (E)-2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl] pyridine (triprolidine). (n.d.).
  • Pyrrolidine. (n.d.). In Wikipedia.

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Preventing degradation of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound in experimental solutions. Unrecognized degradation can lead to inconsistent results, loss of biological activity, and misinterpretation of data. This guide provides in-depth, field-proven insights into the factors governing the stability of this molecule and offers practical, validated protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound is governed by its chemical structure, which features a protonated secondary amine (pyrrolidine hydrochloride), an aryl ether linkage, and a substituted aromatic ring. The primary factors that can induce degradation are:

  • pH: The pH of the solution is the most critical factor. The hydrochloride salt form suggests enhanced stability in acidic to neutral conditions. Basic conditions can deprotonate the pyrrolidine nitrogen, potentially increasing its reactivity and susceptibility to degradation.[1]

  • Oxidation: The molecule, particularly the phenoxy group and the pyrrolidine ring, can be susceptible to oxidative degradation, which may be catalyzed by trace metals or exposure to air over extended periods.[2][3]

  • Photodegradation: The aromatic ring acts as a chromophore, making the compound potentially sensitive to light, especially UV radiation. Prolonged exposure can lead to photodegradation.[4]

  • Temperature: Elevated temperatures will accelerate all potential degradation reactions, including hydrolysis and oxidation.[5]

  • Solvent Choice: While soluble in water and polar organic solvents, the choice of solvent can influence stability. Protic solvents may participate in hydrolytic degradation pathways.

Q2: What are the recommended solvent and storage conditions for stock solutions?

To maximize the shelf-life of your stock solutions, adherence to proper preparation and storage protocols is paramount. The goal is to create an environment that minimizes hydrolytic, oxidative, and photodegradative stress.

ParameterRecommendationRationale
Primary Solvent DMSO (anhydrous)Minimizes water content, thereby reducing the risk of hydrolysis. Excellent solubilizing agent for many organic molecules.
Aqueous Buffer pH 4.0-6.5 (e.g., Citrate, Acetate)Maintains the protonated, more stable form of the pyrrolidine ring. Avoids base-catalyzed degradation.[6]
Temperature -20°C or -80°CDrastically reduces the rate of all chemical degradation reactions.
Light Exposure Store in amber vials or wrap in foilProtects the compound from photodegradation initiated by ambient or UV light.[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)For long-term storage, purging the vial with an inert gas displaces oxygen, preventing oxidative degradation.
Container Tightly sealed glass vialsPrevents solvent evaporation and exposure to atmospheric moisture and oxygen.[7]
Q3: How does pH specifically affect the stability of the compound in aqueous solutions?

The pH of an aqueous solution directly influences the ionization state of the pyrrolidine nitrogen.[1] As a hydrochloride salt, the compound exists in its protonated (cationic) form in solution.

  • Acidic to Neutral pH (pH < 7): In this range, the pyrrolidine nitrogen remains protonated. This is the most stable state for the molecule. The positive charge on the nitrogen withdraws electron density from the ring, reducing its nucleophilicity and susceptibility to oxidative pathways.

  • Basic pH (pH > 8): In a basic environment, the pyrrolidine nitrogen is deprotonated to the neutral free base. This free secondary amine is significantly more nucleophilic and can participate in or catalyze degradation reactions. It is also more susceptible to oxidation. Studies on related pyrrolidine derivatives confirm that stability is often lowest in basic conditions.[6]

Therefore, when preparing aqueous solutions for biological assays, it is critical to use a buffer system that maintains a slightly acidic to neutral pH.

Q4: What are the potential degradation pathways I should be aware of?

Understanding the potential chemical transformations is key to troubleshooting stability issues. The two most probable non-photochemical degradation pathways are hydrolysis of the ether bond and oxidation.

  • Ether Hydrolysis: While aryl ether bonds are generally robust, they can be cleaved under harsh conditions (e.g., strong acids at high temperatures). In typical experimental solutions, this is a slower process but can contribute to degradation over time, yielding 4-fluoro-2-methylphenol and 3-hydroxypyrrolidine.

  • Oxidation: Oxidation can occur at several sites. The pyrrolidine nitrogen can be oxidized, or the aromatic ring/methyl group could undergo oxidative degradation, especially in the presence of radical initiators.[2]

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 3-(4-Fluoro-2-methylphenoxy)pyrrolidine (Parent Compound) phenol 4-Fluoro-2-methylphenol parent->phenol Ether Cleavage pyrrolidinol 3-Hydroxypyrrolidine parent->pyrrolidinol Ether Cleavage n_oxide Pyrrolidine N-Oxide Derivative parent->n_oxide N-Oxidation ring_oxidized Oxidized Aromatic Ring (e.g., Hydroxylated species) parent->ring_oxidized Ring/Methyl Group Oxidation

Potential Degradation Pathways
Q5: How can I experimentally monitor the stability of my solution?

A stability-indicating analytical method is essential for confirming the integrity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[8][9] A proper stability study involves subjecting the compound to stress conditions and monitoring its purity over time.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solution in chosen solvent/buffer stress Store aliquots under different conditions: - Control (-20°C, dark) - Elevated Temp (e.g., 40°C) - Light Exposure (UV/White) prep->stress aliquot Sample at Time Points (T=0, 1, 7, 30 days) stress->aliquot hplc Analyze by HPLC-UV aliquot->hplc calc Calculate % Parent Peak Area vs. Total Area hplc->calc

Workflow for Stability Assessment

See the "Protocols" section below for a detailed methodology. The appearance of new peaks or a decrease in the area of the parent compound's peak over time indicates degradation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent results in biological assays. Degradation of the compound in the assay media or stock solution.Prepare fresh stock solutions. Confirm the pH of your final assay buffer is between 4.0 and 7.0. Minimize the time the compound spends in aqueous solution at 37°C.
New peaks appear in HPLC/LC-MS analysis. Chemical degradation (hydrolysis, oxidation) or photodegradation.Review storage conditions. Ensure solutions are stored frozen, protected from light, and in tightly sealed vials. If in aqueous buffer, check the pH.
Loss of compound concentration over time. Degradation or adsorption to plasticware.Perform a stability study (see Protocol 2). Use glass or low-adhesion polypropylene labware for storage and dilutions.
Solution changes color (e.g., turns yellow/brown). Significant oxidative degradation.Discard the solution. When preparing new solutions, consider purging the vial with an inert gas (argon or nitrogen) before sealing and freezing. Use high-purity, anhydrous solvents.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a stock solution with enhanced long-term stability.

  • Pre-analysis: Allow the vial of solid this compound (MW: 231.7 g/mol ) to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.32 mg) in a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 1.0 mL for a 10 mM solution).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 30-37°C water bath can be used if necessary, but cool to room temperature immediately after.

  • Inert Atmosphere: (Optional, for maximum stability) Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas.

  • Storage: Seal the vial tightly with a Teflon-lined cap. Label clearly with compound name, concentration, solvent, and date. Store at -20°C or -80°C.

Protocol 2: General Protocol for Assessing Solution Stability via HPLC

This protocol provides a framework for a forced degradation study to validate your storage and handling procedures.

  • Solution Preparation: Prepare a solution of the compound at a typical working concentration (e.g., 1 mM) in the buffer or solvent system you intend to study.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a validated HPLC system.

    • Suggested Starting Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure acidic pH and good peak shape), run in a gradient or isocratic mode.

      • Detection: UV, at a wavelength determined by a UV scan of the compound (typically 254 nm or a local maximum).

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

  • Stress Conditions: Aliquot the remaining solution into separate, sealed vials and store under the desired stress conditions (e.g., 4°C, room temperature, 40°C; protected from light vs. exposed to light).

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), remove a stored aliquot, allow it to reach room temperature, and analyze it using the same HPLC method as the T=0 sample.

  • Data Analysis: Compare the chromatograms from each time point. Calculate the percentage of the parent compound remaining by dividing the peak area of the parent at that time point by the initial peak area at T=0. The emergence of new peaks should also be noted and their area percentages calculated. A solution is generally considered stable if the parent compound remains >95% of its initial value.

References

  • Vertex AI Search. 3-(3,4-DIMETHYLPHENOXY)
  • Vertex AI Search. MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride.
  • Cioffi, C. L., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Sigma-Aldrich. 3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride | 1185299-59-5.
  • Wang, Z., et al. (2021).
  • Morgans, G. L., et al. (2020). Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. Arkivoc.
  • Poboży, E., & Król, M. (2020). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Molecules.
  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Schär, M., & Scheringer, M. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology.
  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • George, N., & Chauhan, S. (2014). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. International Journal of Pure & Applied Sciences & Technology.
  • Cobb Jr., K. O. (2021). Thermal degradation kinetics of aromatic ether polymers.
  • Google Patents. US2525584A - Production of pyrrolidine.
  • Sigma-Aldrich. (2023).
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  • Kumar, A., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica.
  • Chen, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv.
  • Budnikova, Y. H., et al. (2018). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. Russian Journal of General Chemistry.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Wikipedia. Molecular switch.
  • Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences.
  • PubChem. (S)-2-(3,4-Difluoro-phenoxymethyl)-1-methyl-pyrrolidine.
  • ReMily, C., & Togni, A. (2008). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society.
  • Cayman Chemical. 3-fluoro-4-methyl-α-Pyrrolidinovalerophenone (hydrochloride).
  • Wikipedia. Ambergris.
  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.
  • PubChem. 3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride.

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Technical Support Center: Troubleshooting Inconsistent Assay Results with 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The core structure of this molecule, featuring a pyrrolidine ring, imparts basicity, while the fluorinated phenoxy group influences its lipophilicity and potential for specific interactions.[1][2][3] The hydrochloride salt form is typically used to improve solubility and handling.[4] However, the interplay between these chemical features can also be a source of assay variability if not properly managed. This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered in the lab.

Section 1: Foundational Checks: Is Your Compound the Source of Variability?

Before troubleshooting the assay itself, it is crucial to verify the integrity and behavior of the compound. Problems with purity, stability, and solubility are the most common culprits for inconsistent results.

FAQ 1: My results are inconsistent between experiments, especially when using a newly prepared solution. How can I confirm the quality of my compound?

Root Cause Analysis: The identity, purity, and concentration of your stock solution are the bedrock of reproducible experiments. Discrepancies here will cascade through all subsequent dilutions and assays. While a supplier's Certificate of Analysis (CoA) provides initial purity data, improper storage or handling can lead to degradation.

Troubleshooting Steps:

  • Confirm Identity and Purity: If you have access to analytical instrumentation, verify the compound's identity and purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal for confirming the molecular weight and assessing purity.[5] The presence of unexpected peaks may indicate degradation products or impurities.

  • Accurate Concentration: Ensure your stock solution concentration is accurate. This is especially critical after long-term storage. If possible, use a spectrophotometric method if the compound has a chromophore, or quantitative NMR (qNMR).

  • Proper Storage: The hydrochloride salt is generally stable as a solid when stored in a cool, dark, and dry place.[6] However, chemical and physical properties may not have been fully investigated.[7] Solutions, especially in DMSO, should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][8]

FAQ 2: I'm observing different results between freshly prepared solutions and those that have undergone freeze-thaw cycles. What is happening?

Root Cause Analysis: Repeated freezing and thawing can compromise the stability of small molecules in solution.[5][8][9] Two primary issues arise:

  • Chemical Degradation: Although many small molecules are robust, some can be susceptible to degradation with temperature cycling.[10]

  • Water Absorption: Dimethyl sulfoxide (DMSO), the most common solvent for stock solutions, is highly hygroscopic. During each thaw cycle, it can absorb atmospheric moisture, effectively diluting your stock concentration over time.[11]

Troubleshooting Steps:

  • Aliquot Your Stock: Prepare single-use aliquots of your stock solution immediately after preparation. The volume should be sufficient for one experiment to avoid reusing the same vial.

  • Controlled Thawing: When you need to use an aliquot, allow it to thaw completely and come to room temperature before opening the cap. This minimizes condensation of atmospheric moisture into the cold DMSO. Vortex the solution gently before making serial dilutions.

  • Perform a Freeze-Thaw Stability Test: To definitively assess the impact on your compound, perform a controlled experiment. Prepare a fresh stock, measure its activity, then subject aliquots to 1, 3, 5, and 10 freeze-thaw cycles, measuring activity after each set. Compare the results to a control aliquot that was never re-frozen.

  • Table 1: Best Practices for Compound Storage and Handling
PracticeRationale
Store Solid Compound In a desiccator at the recommended temperature (e.g., 4°C or -20°C), protected from light.
Use High-Purity Solvent Use anhydrous, high-purity DMSO or another appropriate solvent to prepare stock solutions.
Aliquot Stock Solutions Create small, single-use aliquots in low-binding tubes to minimize freeze-thaw cycles and water absorption.
Label Vials Clearly Include compound name, concentration, solvent, and date of preparation on every vial.
Controlled Thawing Allow aliquots to reach room temperature before opening. Mix thoroughly before use.
FAQ 3: I sometimes see precipitation or cloudiness in my stock solution or in the assay plate wells. How does this affect my results and how can I fix it?

Root Cause Analysis: Poor solubility is a frequent cause of assay inconsistency. When a compound precipitates, its effective concentration in the assay is unknown and lower than intended, leading to a loss of potency and high variability. As a hydrochloride salt, the compound's solubility is expected to be pH-dependent.[12]

Troubleshooting Workflow:

cluster_0 Solubility Troubleshooting Workflow A Precipitation Observed B Assess Solubility in Stock Solution A->B C Assess Solubility in Assay Buffer A->C D Lower Stock Concentration B->D If stock is cloudy E Test Alternative Solvents (e.g., Ethanol, PEG) B->E If still cloudy F Lower Final Assay Concentration C->F If assay plate is cloudy G Modify Assay Buffer (add BSA, detergents) C->G If still cloudy H Re-evaluate Data (exclude high concentrations) C->H If buffer cannot be changed D->C E->C I Proceed with Optimized Conditions F->I G->I H->I

Caption: A systematic workflow for diagnosing and resolving compound solubility issues.

Detailed Protocol: Kinetic Solubility Assessment

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound in the actual assay buffer you use for your experiment.

  • Incubate: Incubate the plate under the same conditions as your assay (e.g., 30 minutes at room temperature).

  • Visual and Instrumental Inspection: Visually inspect the plate for any signs of precipitation. For a more quantitative measure, read the plate on a nephelometer or a plate reader capable of detecting light scatter. Wells with precipitated compound will show a significant increase in signal.

  • Determine Solubility Limit: The highest concentration that does not show precipitation is your approximate limit of solubility under those specific assay conditions. Ensure your experiments are designed to use concentrations below this limit.

Section 2: Assay-Specific Troubleshooting

If you have confirmed your compound's integrity, the next step is to investigate its interaction with the assay components and format.

FAQ 4: My IC50/EC50 values are shifting between plates or between days. My compound is soluble, so what else could be the problem?

Root Cause Analysis: The chemical environment of the assay buffer is critical. The pyrrolidine moiety in your compound is basic, meaning its charge state is highly sensitive to pH.[1][13] A shift in pH can alter the compound's conformation, solubility, or ability to interact with its target, thereby changing its apparent potency.

Key Factors to Investigate:

  • Buffer pH: Ensure your buffer has sufficient buffering capacity to resist pH changes, especially if your compound stock is acidic (due to the hydrochloride salt). Verify the pH of your final assay buffer after all components, including the compound, have been added.

  • Ionic Strength: The salt concentration can influence non-specific electrostatic interactions.

  • Additives: Components like BSA or detergents (e.g., Tween-20, Triton X-100) are often added to reduce non-specific binding of compounds to plate surfaces or other proteins.[14] If you are not using them, consider adding 0.01-0.1% BSA or 0.01% Tween-20 to your buffer.

cluster_pH pH Influence on Compound Low_pH Low pH (e.g., < pKa) Compound_Protonated Pyrrolidine is Protonated (R-NH2+) Low_pH->Compound_Protonated Favors High_pH High pH (e.g., > pKa) Compound_Neutral Pyrrolidine is Neutral (R-NH) High_pH->Compound_Neutral Favors Increased Solubility\nAltered Target Binding Increased Solubility Altered Target Binding Compound_Protonated->Increased Solubility\nAltered Target Binding Decreased Solubility\nAltered Target Binding Decreased Solubility Altered Target Binding Compound_Neutral->Decreased Solubility\nAltered Target Binding

Caption: Conceptual diagram of how pH affects the protonation state and properties of the pyrrolidine ring.

FAQ 5: I'm seeing inhibition/activation in my primary assay, but it's not validating in secondary assays. Could my compound be an assay artifact?

Root Cause Analysis: Some chemical structures, known as Pan-Assay Interference Compounds (PAINS), can produce false positive results in biochemical assays through mechanisms unrelated to specific target binding.[15][16][17] These mechanisms can include:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and denature proteins non-specifically.

  • Interference with Detection Method: Fluorinated compounds can sometimes interfere with fluorescence-based readouts (either quenching or enhancing the signal). Other compounds can inhibit reporter enzymes like luciferase.

  • Reactivity: Some chemical motifs can react covalently and non-specifically with proteins.

Troubleshooting Steps:

  • Check for PAINS Substructures: Use online tools or published filters to check if your compound's scaffold is related to known PAINS.[15][18]

  • Run a Detergent Counter-Screen: Re-run your dose-response experiment in the presence of a low concentration of a non-ionic detergent (e.g., 0.05% Triton X-100). If the compound's potency is significantly reduced, it suggests the original activity may have been due to aggregation.

  • Assay Technology Counter-Screen: Perform a "null" experiment. Run the assay with your compound but without the biological target (e.g., no enzyme or receptor). If you still observe a signal change, your compound is directly interfering with the detection reagents.

  • Assess for Non-Specific Binding: In binding assays, non-specific binding is determined by measuring the binding of a labeled ligand in the presence of a high concentration of an unlabeled competitor.[14][19] High non-specific binding can mask the true specific interaction.[20][21]

Section 3: Advanced Protocols & Data Interpretation

This section provides step-by-step protocols for key validation experiments.

Protocol 1: Dose-Response Curve with Detergent Counter-Screen

Objective: To determine if the observed activity is due to compound aggregation.

Methodology:

  • Prepare Two Assay Buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.05% (v/v) Triton X-100.

  • Compound Dilutions: Prepare identical serial dilutions of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride in both Buffer A and Buffer B.

  • Assay Procedure: Run the entire assay in parallel using both sets of compound dilutions. Maintain all other assay parameters (reagent concentrations, incubation times, temperature) identically.

  • Data Analysis:

    • Plot the dose-response curves for both conditions on the same graph.

    • Calculate the IC50 or EC50 value for each curve.

    • Interpretation: If the IC50 value significantly increases (a rightward shift of the curve) in the presence of Triton X-100, it is strong evidence that compound aggregation was contributing to the apparent activity. A true specific inhibitor should show little to no change in potency.

Conclusion: A Systematic Approach to Reproducibility

Inconsistent assay results are a common but solvable challenge in drug discovery and chemical biology. By adopting a systematic troubleshooting approach that begins with the compound itself and extends to the intricacies of the assay design, researchers can identify and mitigate the sources of variability. Verifying compound integrity, understanding its solubility and stability, and controlling for assay artifacts are essential steps toward generating reliable, reproducible data with this compound and other small molecule modulators.

References

  • Assay Troubleshooting Guide. (n.d.). Molecular Biology Diagnostics.[Link]

  • Serajuddin, A. T. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Sciences, 96(4), 794-805. [Link]

  • Kozikowski, B. A., et al. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(6), 625-630. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion from bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • An, F., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5786. [Link]

  • dos Santos, J. L., & Ferreira, E. I. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Revista Virtual de Química, 7(4), 1368-1387. [Link]

  • Nonspecific Binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide.[Link]

  • Ak, G., & Acar, Ç. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249915. [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2006). Journal of Biomolecular Screening.[Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023). Reddit.[Link]

  • Evaluating Freeze–Thaw Processes in Biopharmaceutical Design. (2015). BioProcess International.[Link]

  • Ligand binding assay. (n.d.). Wikipedia.[Link]

  • Avdeef, A., & Tsinman, O. (2006). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Pharmaceutical Development and Technology, 11(3), 341-349. [Link]

  • Pan Assay Interference Compounds. (2022). YouTube.[Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.[Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2021). Methods in Molecular Biology.[Link]

  • Pyrrolidine. (n.d.). Wikipedia.[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion. (n.d.). University of Bristol.[Link]

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Validation & Comparative

A Framework for Benchmarking Novel Psychoactive Compounds: The Case of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuroscience, the emergence of novel psychoactive substances (NPS) presents both a challenge and an opportunity.[1][2][3][4] These compounds, often with uncharacterized pharmacological profiles, require systematic evaluation to understand their therapeutic potential or public health risks. This guide provides a comprehensive framework for benchmarking a novel compound, using 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride as a representative example.

Due to the limited publicly available biological data on this specific molecule, this document serves as a methodological template. It outlines the logical progression of experiments, from target hypothesis to in-vitro characterization, that a researcher would undertake. The provided data are illustrative examples to guide interpretation.

Initial Assessment and Target Hypothesis

The structure of this compound, featuring a pyrrolidine ring, is reminiscent of synthetic cathinones and other stimulants known to interact with monoamine transporters.[5] Many compounds containing a pyrrolidine moiety exhibit a wide range of biological activities. The phenoxy group is also a common feature in neuroactive compounds. Based on this structural analogy, a primary hypothesis is that this compound may act as an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).[5][6] These transporters are critical for regulating neurotransmitter levels in the synapse and are the targets for many therapeutic agents and drugs of abuse.[6][7]

Therefore, a logical first step is to benchmark its activity against well-characterized inhibitors of these transporters.

Benchmark Inhibitors:

  • GBR-12909: A selective DAT inhibitor.

  • Desipramine: A selective NET inhibitor.

  • Paroxetine: A selective SERT inhibitor.

Experimental Workflow for Benchmarking

A tiered approach ensures an efficient and comprehensive evaluation of the compound's activity and selectivity. This workflow is designed to first identify interaction with the hypothesized targets, then quantify the potency and functional effect, and finally assess the selectivity profile.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Mechanism a Radioligand Binding Assays (DAT, NET, SERT) b Determine Binding Affinity (Ki) a->b c Neurotransmitter Uptake Assays (DAT, NET, SERT) b->c If Binding Confirmed d Determine Functional Potency (IC50) c->d e Off-Target Screening (e.g., MAO-A, MAO-B) d->e If Functional Activity Confirmed g Characterize as Inhibitor vs. Releaser e->g f Efflux Assays (Optional) f->g

Benchmarking workflow for a novel psychoactive compound.
Phase 1: Target Engagement - Radioligand Binding Assays

The initial step is to determine if the compound physically interacts with the monoamine transporters. Radioligand binding assays are the gold standard for this purpose.[7][8] These assays measure the ability of the test compound to displace a known high-affinity radioligand from the transporter.

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted for a 96-well plate format using membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.[7][9]

  • Membrane Preparation: Homogenize transfected HEK293 cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate buffer.[10]

  • Assay Setup: In each well of a 96-well plate, add the cell membrane preparation, the test compound (this compound) or a benchmark inhibitor over a range of concentrations, and a specific radioligand.[10]

    • For DAT: Use [³H]WIN 35,428 or [¹²⁵I]RTI-55.[11]

    • For NET: Use [³H]Nisoxetine.[11]

    • For SERT: Use [³H]Citalopram.[11]

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[10]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, washing several times with ice-cold buffer to separate bound from unbound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary: Binding Affinity (Ki, nM)

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl 25.3 15.8 450.7
GBR-12909 (DAT Selective)10.5580.11205.0
Desipramine (NET Selective)250.64.2350.9
Paroxetine (SERT Selective)150.2205.31.1

This hypothetical data suggests that the novel compound has a high affinity for both DAT and NET, with significantly lower affinity for SERT.

Phase 2: Functional Activity - Neurotransmitter Uptake Assays

Confirming that the compound not only binds to the transporter but also affects its function is crucial. Neurotransmitter uptake assays directly measure the ability of the compound to inhibit the transport of neurotransmitters into the cell.[12][13] These can be performed using radiolabeled neurotransmitters or fluorescent substrates.[14][15][16]

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

This protocol utilizes cells stably expressing the human dopamine transporter (hDAT).[12]

  • Cell Plating: Seed HEK293-hDAT cells into a 96-well plate and allow them to adhere and form a confluent monolayer.[12][14]

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or benchmark inhibitors for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add a mixture of [³H]dopamine and unlabeled dopamine to each well to initiate the uptake process.[12]

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. The timing is critical as the data represents the rate of uptake.[12]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.[12]

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Hypothetical Data Summary: Functional Potency (IC₅₀, nM)

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl 42.1 28.5 890.2
GBR-1290918.2950.4>2000
Desipramine410.38.9620.5
Paroxetine280.5350.12.5

This hypothetical functional data corroborates the binding data, indicating that the compound is a potent inhibitor of both dopamine and norepinephrine uptake.

Phase 3: Selectivity and Mechanism of Action

A comprehensive profile requires understanding the compound's selectivity and ruling out other potential mechanisms.

Selectivity Profiling: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamines. Inhibition of MAO can also lead to increased synaptic neurotransmitter levels. It is therefore important to assess whether the test compound also inhibits these enzymes. Commercially available kits can be used to measure the inhibition of MAO-A and MAO-B activity.[17][18]

Hypothetical Data: MAO Inhibition

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl >10,000 >10,000
Pargyline (MAO-B Inhibitor)5,00050
Clorgyline (MAO-A Inhibitor)81,500
Interpretation and Next Steps

The collective hypothetical data suggest that this compound is a potent and selective dual inhibitor of the dopamine and norepinephrine transporters. Its profile is distinct from the highly selective benchmark compounds.

This characterization provides a solid foundation for further investigation. Depending on the research goals, subsequent studies could include:

  • Efflux Assays: To determine if the compound acts as a substrate and induces neurotransmitter release (a "releaser" like amphetamine) in addition to blocking uptake (a "reuptake inhibitor" like cocaine).[12]

  • In Vivo Studies: To assess the compound's pharmacokinetic profile and its effects on behavior in animal models.

  • Broader Receptor Screening: To identify any other potential off-target interactions.

By following a structured and logical benchmarking process, researchers can efficiently and accurately characterize novel compounds, paving the way for further development or risk assessment.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Drug Action Vesicle Vesicles (DA/NE) DA_NE_synapse DA/NE Vesicle->DA_NE_synapse Release MAT DAT/NET MAO MAO DA_NE_intra DA/NE DA_NE_intra->Vesicle Packaging DA_NE_intra->MAO Metabolism DA_NE_synapse->MAT Reuptake Receptor Postsynaptic Receptors DA_NE_synapse->Receptor Binding Test_Compound Test Compound Test_Compound->MAT Inhibition

Hypothesized mechanism of action at the monoamine synapse.

References

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1232, 177-187. Available from: [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4697. Available from: [Link]

  • Frontiers in Pharmacology. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Available from: [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119-141. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Skinnider, M. A., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry, 95(47), 17300-17310. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Available from: [Link]

  • Springer Nature Experiments. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available from: [Link]

  • Aegis Sciences Corporation. (2025). Novel Psychoactive Substances 2024: A Year in Review. Available from: [Link]

  • ACS Publications. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Available from: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available from: [Link]

  • MDPI. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 25(10), 5283. Available from: [Link]

  • Holt, A., & Palcic, M. M. (2006). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Ethnopharmacology, 106(1), 103-110. Available from: [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... Available from: [Link]

  • ResearchGate. (2005). In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO... Available from: [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Available from: [Link]

  • Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][5][6][12]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146. Available from: [Link]

  • medRxiv. (2022). The Novel Psychoactive Substances Epidemic: a Scientometric Perspective. Available from: [Link]

  • MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6549. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Deaciuc, A. G., et al. (2012). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Attenuates Methamphetamine Self-Administration and Methamphetamine-Evoked Dopamine Release. Journal of Pharmacology and Experimental Therapeutics, 340(3), 699-708. Available from: [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4976. Available from: [Link]

  • PubChem. (n.d.). 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Available from: [Link]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(14), 6563-6574. Available from: [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. Available from: [Link]

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A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 3-Aryloxypyrrolidine Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the path to groundbreaking discoveries is paved not just with innovation, but with the bedrock of reproducibility. This guide delves into the critical aspects of ensuring experimental reproducibility when working with 3-aryloxypyrrolidine derivatives, a scaffold of significant interest in medicinal chemistry. While we will use 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride as a focal point, the principles and protocols outlined here are designed to be broadly applicable to this class of molecules, empowering you to establish robust and reliable experimental workflows.

The pyrrolidine ring is a cornerstone in the design of biologically active compounds, finding its way into numerous FDA-approved drugs.[1] Its three-dimensional structure allows for a nuanced exploration of chemical space, making it a privileged scaffold in drug discovery. The introduction of an aryloxy moiety at the 3-position further expands the potential for targeted interactions with biological macromolecules. However, with this structural complexity comes the challenge of ensuring that experimental results are consistent and reproducible, a cornerstone of good scientific practice.

This guide will provide a framework for establishing self-validating experimental systems for the synthesis and analysis of 3-aryloxypyrrolidine derivatives. We will explore common synthetic routes, detailed analytical protocols, and the underlying principles that govern their successful and reproducible execution.

I. Reproducible Synthesis of 3-Aryloxypyrrolidine Derivatives

A common and reliable method for the synthesis of 3-aryloxypyrrolidines is through a Williamson ether synthesis, which involves the reaction of a phenol with a pyrrolidine bearing a suitable leaving group at the 3-position. The reproducibility of this synthesis is highly dependent on the quality of the starting materials and strict control over reaction conditions.

A representative synthetic workflow is depicted below:

cluster_0 Synthesis of N-Boc-3-hydroxypyrrolidine cluster_1 Activation of the Hydroxyl Group cluster_2 Williamson Ether Synthesis cluster_3 Deprotection and Salt Formation cluster_4 Final Product start Commercially available 3-hydroxypyrrolidine protect Protection of the amine (e.g., with Boc-anhydride) start->protect activate Conversion of hydroxyl to a good leaving group (e.g., mesylate or tosylate) protect->activate ether_synthesis SN2 reaction with the activated pyrrolidine activate->ether_synthesis phenol 4-Fluoro-2-methylphenol phenol->ether_synthesis deprotect Removal of the Boc protecting group (e.g., with HCl) ether_synthesis->deprotect salt Formation of the hydrochloride salt deprotect->salt end 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride salt->end

Figure 1: General synthetic workflow for 3-aryloxypyrrolidine hydrochlorides.
A. Representative Protocol for the Synthesis of a 3-Aryloxypyrrolidine Derivative

The following is a representative, detailed protocol for the synthesis of a 3-phenoxypyrrolidine derivative, which can be adapted for 3-(4-Fluoro-2-methylphenoxy)pyrrolidine. This protocol is based on established chemical principles and serves as a template for a reproducible experiment.

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • To a solution of the appropriate phenol (e.g., 4-fluoro-2-methylphenol) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M) under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of the crude mesylate from Step 1 in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-3-aryloxypyrrolidine.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-3-aryloxypyrrolidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield the desired 3-aryloxypyrrolidine hydrochloride salt.

II. Analytical Characterization: The Key to Reproducibility

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and consistency of your synthesized compound. A multi-technique approach provides a self-validating system.

cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Molecular Weight Confirmation hplc HPLC-UV/MS nmr 1H, 13C, 19F NMR ms High-Resolution Mass Spectrometry (HRMS) compound Synthesized Compound compound->hplc compound->nmr compound->ms

Figure 2: Analytical workflow for compound characterization.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone for determining the purity of a synthesized compound.

Representative HPLC Protocol:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Interpretation: A reproducible synthesis should yield a chromatogram with a single major peak, indicating a high level of purity. The peak area percentage can be used to quantify the purity.

Parameter Expected Result for High Purity Compound
Retention Time Consistent across different batches
Peak Shape Sharp and symmetrical
Purity (by area %) >98%
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized molecule. For fluorinated compounds, ¹⁹F NMR is also crucial.

Representative NMR Protocol:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) for hydrochloride salts.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

    • 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons.

Expected ¹H NMR Spectral Features for 3-(4-Fluoro-2-methylphenoxy)pyrrolidine:

Proton(s) Approximate Chemical Shift (ppm) Multiplicity
Aromatic protons6.8 - 7.2Multiplets
Pyrrolidine CH-O~5.0Multiplet
Pyrrolidine CH₂-N3.0 - 3.5Multiplets
Pyrrolidine CH₂2.0 - 2.4Multiplets
Methyl group~2.2Singlet
NH (as free base)Broad singlet
C. Mass Spectrometry (MS) for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

Representative MS Protocol:

  • Instrument: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

Data Interpretation: The measured mass should be within 5 ppm of the calculated exact mass of the protonated molecule [M+H]⁺. For 3-(4-Fluoro-2-methylphenoxy)pyrrolidine, the expected exact mass of the free base is C₁₁H₁₄FNO.

III. Comparative Analysis and Establishing Reproducibility

While a direct comparison with specific alternatives is challenging without dedicated experimental data, we can compare methodologies to enhance reproducibility.

Methodology Pros for Reproducibility Cons for Reproducibility
Williamson Ether Synthesis Well-established, reliable for many substrates.Can be sensitive to base and solvent choice; potential for side reactions.
Buchwald-Hartwig Amination High functional group tolerance, milder conditions.Requires careful selection of ligand and catalyst; can be sensitive to air and moisture.
Purification by Column Chromatography Effective for removing impurities.Can be variable depending on the silica gel activity and solvent system.
Purification by Recrystallization Can yield highly pure material.Finding a suitable solvent system can be challenging; yield may be lower.

To establish a reproducible experiment for a novel compound like this compound, a systematic approach is essential:

  • Method Scouting: Initially, screen different reaction conditions (e.g., bases, solvents, temperatures) on a small scale to identify the most robust and high-yielding method.

  • Optimization: Once a promising method is identified, optimize the reaction parameters to maximize yield and purity while ensuring the process is tolerant to minor variations.

  • Validation: Run the optimized protocol multiple times to ensure the results are consistent. Document all experimental details meticulously.

  • In-Process Controls: Implement in-process controls, such as TLC or LC-MS analysis at intermediate steps, to monitor the reaction progress and ensure consistency between batches.

IV. Conclusion

The reproducibility of experiments involving the synthesis and analysis of 3-aryloxypyrrolidine derivatives is paramount for advancing drug discovery and development. While a specific, published protocol for this compound may not be readily available, this guide provides a comprehensive framework for establishing a robust and reproducible experimental workflow for this class of molecules. By adhering to detailed protocols, employing a multi-technique analytical approach, and systematically validating the chosen methods, researchers can ensure the integrity and reliability of their findings, paving the way for confident and impactful scientific progress.

References

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Safety Operating Guide

Navigating the Disposal of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and chemists engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as crucial as the primary research itself. This guide provides a detailed protocol for the proper disposal of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride, a fluorinated pyrrolidine derivative. Due to the limited availability of specific toxicological data for this compound, this procedure is grounded in established principles for handling halogenated organic compounds and information from structurally similar molecules.[1] The paramount objective is to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Assessment and Chemical Profile

Structural Analogs and Potential Hazards:

  • Fluorinated Organic Compounds: The presence of a carbon-fluorine bond suggests that this compound is a halogenated organic substance.[2] Such compounds can be thermally stable and may produce hazardous byproducts like hydrogen fluoride (HF) upon incomplete combustion.[3][4]

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are known to be flammable, corrosive, and can be harmful if inhaled or ingested.[5] The hydrochloride salt form indicates it is likely a water-soluble solid.

  • Safety Data Sheet (SDS) of a Close Analog: The SDS for (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride, a structurally similar compound, indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] However, it advises that the material may be flammable and can cause respiratory irritation.[1]

Summary of Key Chemical Information:

PropertyInformationSource
Chemical Name This compound-
Molecular Formula C11H15ClFNOInferred
Appearance Likely a solidInferred from hydrochloride salt
Key Functional Groups Fluorinated phenoxy, Pyrrolidine, Ether-
Primary Hazard Class Halogenated Organic Compound-
Potential Hazards Flammable, Corrosive, Irritant, Formation of HF upon combustion[1][3][5]

Personal Protective Equipment (PPE) and Safety Precautions

Given the potential for skin and respiratory irritation, appropriate personal protective equipment is mandatory when handling this compound for disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

Segregation and Waste Collection: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal pathways. As a fluorinated organic compound, this compound must be treated as halogenated organic waste .

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste." The container must be compatible with the chemical.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard (e.g., "Halogenated Organic")

    • The date of accumulation.

  • Do Not Mix: Never mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals. Mixing can lead to dangerous reactions and complicates the disposal process.

  • Keep Closed: The waste container must be kept tightly closed when not in use to prevent the release of vapors.

Disposal Procedure: Incineration as the Preferred Method

The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1] This process is designed to break down the molecule into less harmful components and includes scrubbers to neutralize acidic byproducts like hydrogen fluoride (HF).

Workflow for Disposal:

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal A 1. Identify Waste: This compound B 2. Segregate as 'Halogenated Organic Waste' A->B C 3. Label Container Correctly B->C D 4. Store Securely (Closed Container, Ventilated Area) C->D E 5. Contact Licensed Hazardous Waste Disposal Service D->E Arrange for Pickup F 6. High-Temperature Incineration with Afterburner and Scrubber E->F G 7. Neutralization of Acidic Byproducts (e.g., HF) F->G H 8. Final Disposition G->H

Caption: Workflow for the disposal of this compound.

Key Procedural Steps:

  • Collection and Storage: Collect the waste in the designated, labeled container as described in the segregation protocol. Store the container in a well-ventilated, secure area away from incompatible materials.

  • Engage a Professional Disposal Service: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Spill and Emergency Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

  • Absorb the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large quantities of a flammable substance.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Regulatory Compliance

The disposal of hazardous waste is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure compliance with all applicable regulations.

Decision Tree for Disposal:

DisposalDecisionTree Start Is the waste This compound? IsHalogenated Does it contain a halogen (F, Cl, Br, I)? Start->IsHalogenated Yes Segregate Segregate as 'Halogenated Organic Waste' IsHalogenated->Segregate Yes NonHalogenated Segregate as 'Non-Halogenated Organic Waste' IsHalogenated->NonHalogenated No Incinerate Arrange for high-temperature incineration via licensed service Segregate->Incinerate OtherDisposal Follow appropriate disposal protocol for non-halogenated waste NonHalogenated->OtherDisposal

Caption: Decision-making process for the disposal of chemical waste.

Conclusion

The proper disposal of this compound requires a cautious and systematic approach. By adhering to the principles of hazard assessment, correct segregation, and the use of professional disposal services for high-temperature incineration, researchers can ensure a safe laboratory environment and responsible stewardship of chemical waste.

References

  • MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. (2026-01-20). (Note: This is a representative link for a similar compound's SDS, as a specific one for the topic compound was not found).

  • Fisher Scientific. (2025-12-18). SAFETY DATA SHEET: Pyrrolidine.

  • Cayman Chemical. (n.d.). 3-fluoro-4-methyl-α-Pyrrolidinovalerophenone (hydrochloride).

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
  • Huber, G. W., et al. (2009). Synthesis of transportation fuels from biomass: chemistry, catalysts, and engineering. Chemical reviews, 106(9), 4044-4098.
  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society, 92(14), 4261–4270.
  • Taylor, P. H., & Dellinger, B. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Environmental Science & Technology, 25(9), 1481-1485.
  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.

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Navigating the Unseen: A Senior Application Scientist's Guide to Handling 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities is a daily reality. With this innovation comes the profound responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for handling 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride, a compound of interest in modern medicinal chemistry. As your partner in discovery, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols.

Hazard Assessment: A Synthesis of Structural Analogues

The primary principle of handling a compound with unknown toxicological properties is to treat it with the utmost caution.[5] Based on the available data for related structures, we can anticipate the following potential hazards for this compound:

  • Oral Toxicity: Harmful if swallowed.[6][7][8]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[6][9]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[5][6][9]

The presence of a halogen (fluorine) and a nitrogen-containing heterocyclic ring (pyrrolidine) necessitates careful handling to avoid exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against accidental splashes of solutions and airborne particles. A face shield offers a broader range of protection for the entire face.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of organic and inorganic compounds.[10] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Body Protection A fully fastened lab coat, preferably made of a chemical-resistant material.Protects skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).Required when handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation.[5] This mitigates the risk of inhaling fine particles or any volatile components.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring the integrity of your research. The following diagram and procedural steps outline a self-validating system for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_sds Review (Analog) SDS prep_hood->prep_sds prep_materials Gather All Necessary Materials prep_sds->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/Dispense in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Safe Handling Workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the prescribed PPE as detailed in the table above.

    • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and has a current certification. All handling of the solid compound and its solutions should occur within the fume hood.[11]

    • Review (Analog) SDS: Re-familiarize yourself with the safety data for structurally similar compounds.

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) and place them within the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Dissolving/Dispensing: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing. If dispensing the solid, use a clean spatula.

  • Cleanup:

    • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

    • Waste Segregation: Place all contaminated solid waste (gloves, weigh boats, wipes) into a clearly labeled hazardous waste container. Liquid waste should be collected in a separate, labeled container for halogenated organic waste.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Wash hands thoroughly after removing all PPE.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Categorization: This compound should be treated as a halogenated organic waste .[12][13]

  • Solid Waste:

    • Collect all contaminated solid materials (e.g., gloves, weigh paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic solvents .

    • Do not mix with non-halogenated solvent waste.[14]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[11] Do not pour any waste down the drain.[11]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your organization.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

  • MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. (2026, January 20).
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • PubMed. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from the NJ Department of Health website.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.